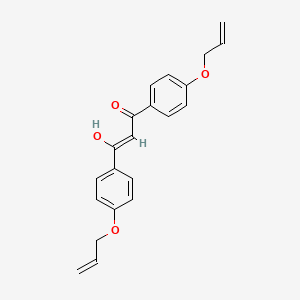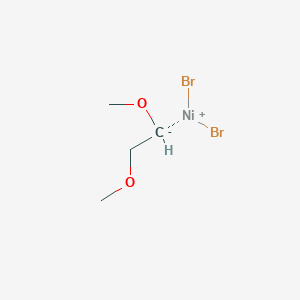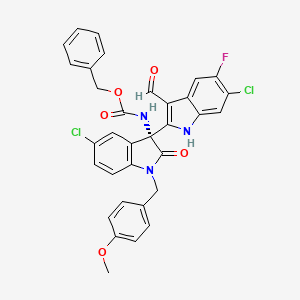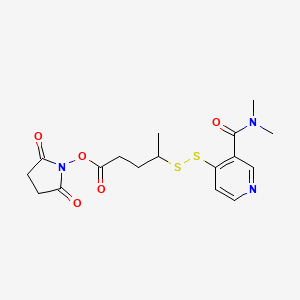![molecular formula C16H16BrClO B11828084 Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- is an organic compound with the molecular formula C15H14BrClO. This compound is characterized by the presence of a benzene ring substituted with bromomethyl, chloro, and ethoxyphenylmethyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the bromination step followed by purification using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- can undergo oxidation reactions, particularly at the bromomethyl group, to form carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the chloro and ethoxyphenylmethyl groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-4-methyl-: Similar in structure but lacks the chloro and ethoxyphenylmethyl groups.
Benzene, 1-bromo-4-methoxy-: Contains a methoxy group instead of the ethoxyphenylmethyl group.
Benzene, (4-bromobutoxy)-: Features a bromobutoxy group instead of the bromomethyl and ethoxyphenylmethyl groups.
Uniqueness
Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]- is unique due to the combination of its substituents, which confer specific reactivity and potential applications that are distinct from its similar compounds. The presence of both bromomethyl and chloro groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C16H16BrClO |
|---|---|
Molecular Weight |
339.7 g/mol |
IUPAC Name |
4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C16H16BrClO/c1-2-19-15-6-3-12(4-7-15)9-14-10-13(11-17)5-8-16(14)18/h3-8,10H,2,9,11H2,1H3 |
InChI Key |
JVULBFQTADUKGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![prop-2-enyl 3-(acetyloxymethyl)-1-[1-[[2-ethoxy-1-[6-(methoxymethoxy)-7-methyl-1,3-benzodioxol-4-yl]-2-oxoethyl]amino]-2-hydroxyethyl]-7-methoxy-6-methyl-8-prop-2-enoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B11828018.png)





![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)

![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)

